molecular formula C12H16ClN3O B2988005 2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone CAS No. 2411312-16-6

2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone

Cat. No. B2988005
CAS RN: 2411312-16-6
M. Wt: 253.73
InChI Key: VLMXUHOEODANRW-UHFFFAOYSA-N
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Description

2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been developed for various research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone involves the inhibition of specific enzymes. For instance, it has been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells and promote apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone are dependent on the specific enzyme that it inhibits. For instance, its inhibition of phosphodiesterase can lead to an increase in intracellular cyclic AMP levels, which can promote vasodilation and reduce blood pressure. On the other hand, its inhibition of tyrosine kinase can lead to the suppression of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, one limitation is that its inhibitory activity may not be selective, and it may also inhibit other enzymes, leading to unintended effects.

Future Directions

There are several future directions for the research on 2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and cardiovascular disorders. Another direction is to explore its inhibitory activity against other enzymes and its potential applications in other fields, such as neuroscience and immunology. Additionally, further studies are needed to optimize its chemical structure to improve its selectivity and potency.
Conclusion
In conclusion, 2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone is a synthetic compound that has gained significant attention in scientific research. Its potent inhibitory activity against specific enzymes makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. Its potential applications in the treatment of cancer and cardiovascular disorders make it a promising candidate for further research.

Synthesis Methods

The synthesis of 2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone involves the reaction of 2-chloroacetophenone with 5-(dimethylamino)-1,2,3,4-tetrahydro-2,6-naphthyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography.

Scientific Research Applications

2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone has been used in various scientific research applications, including medicinal chemistry, drug discovery, and development. It has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinase and phosphodiesterase. This makes it a potential candidate for the treatment of various diseases, including cancer and cardiovascular disorders.

properties

IUPAC Name

2-chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-15(2)12-10-4-6-16(11(17)7-13)8-9(10)3-5-14-12/h3,5H,4,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMXUHOEODANRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone

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